molecular formula C22H17BrN2S B2629203 2-(benzylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole CAS No. 1207038-21-8

2-(benzylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole

Cat. No.: B2629203
CAS No.: 1207038-21-8
M. Wt: 421.36
InChI Key: NJOBNDTXGISRHS-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole ( 1207038-21-8) is a chemical compound with the molecular formula C 22 H 17 BrN 2 S and a molecular weight of 421.4 g/mol . This imidazole-based scaffold is of significant interest in medicinal chemistry and anticancer research, particularly in the exploration of novel Epidermal Growth Factor Receptor (EGFR) inhibitors . EGFR is a well-validated target in oncology, with overexpression documented in a range of malignancies, including non-small cell lung cancer and breast cancer . Compounds featuring structural motifs similar to this one—specifically, the benzylthio-imidazole core—have been designed and synthesized as potential apoptotic antiproliferative agents . Recent studies on related hybrid molecules have demonstrated that such compounds can exert their effects by inhibiting the EGFR signaling pathway, leading to the activation of key apoptotic markers like caspase-3 and caspase-8, and a down-regulation of the anti-apoptotic protein Bcl-2 . The structural features of this compound suggest it is a valuable candidate for researchers investigating new mechanisms in targeted cancer therapy. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-benzylsulfanyl-5-(4-bromophenyl)-1-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2S/c23-19-13-11-18(12-14-19)21-15-24-22(25(21)20-9-5-2-6-10-20)26-16-17-7-3-1-4-8-17/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOBNDTXGISRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(benzylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitutions .

Chemical Reactions Analysis

2-(benzylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole can undergo various chemical reactions, including:

Scientific Research Applications

Structure and Composition

  • Molecular Formula: C19H16BrN2S
  • Molecular Weight: 365.31 g/mol
  • IUPAC Name: 2-(benzylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as DMSO and DMF.

Medicinal Chemistry

The compound has shown potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in tumor growth. Recent studies have indicated that derivatives of imidazole can effectively target cancer cell lines, leading to apoptosis.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that modifications of imidazole derivatives, including those similar to this compound, exhibited significant cytotoxicity against breast cancer cells. The mechanism involved the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Materials Science

In materials science, imidazole compounds are utilized for their coordination properties with metal ions, making them suitable for developing metal-organic frameworks (MOFs).

Application in MOFs

Research has shown that incorporating this compound into MOFs enhances their stability and gas adsorption properties. These materials are being explored for applications in gas storage and separation technologies.

Analytical Chemistry

The compound serves as a useful reagent in various analytical methods, particularly in the detection of heavy metals and other pollutants.

Example: Heavy Metal Detection

A method developed using this compound allows for the sensitive detection of lead ions in water samples. The imidazole moiety facilitates complexation with lead, resulting in a measurable color change that can be quantified spectrophotometrically.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference Source
Medicinal ChemistryAnticancer agent targeting PI3K/Akt pathwayJournal of Medicinal Chemistry
Materials ScienceComponent in metal-organic frameworksMaterials Chemistry Frontiers
Analytical ChemistryHeavy metal detectionEnvironmental Science & Technology

Mechanism of Action

The mechanism of action of 2-(benzylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylthio and bromophenyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bromophenyl Substitutions

Bromophenyl-substituted imidazoles and benzimidazoles are widely studied for their bioactivity. Key analogues include:

Compound Name Substituents (Positions) Key Features Biological Activity Reference
2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole 4-Bromophenyl (2), Phenyl (1) Lacks benzylthio group Research chemical (unpublished)
5-(4-Bromophenyl)-1H-imidazole-2-thiol derivatives 4-Bromophenyl (5), Thiol (2) Thiol group enhances antioxidant potential Antiviral, anti-inflammatory
4-(4-Bromophenyl)-triazole-thiones 4-Bromophenyl (4), Triazole-thione Hybrid scaffold with triazole Antifungal, antimicrobial
2-[3-(4-Bromophenyl)propan-3-one]-oxadiazoles 4-Bromophenyl (3), Oxadiazole (2) Oxadiazole core Anti-inflammatory (59.5–61.9%)

Key Observations :

  • Oxadiazole derivatives (e.g., from ) exhibit comparable anti-inflammatory activity to indomethacin (64.3%), suggesting that the imidazole-thioether scaffold may offer similar efficacy with modified pharmacokinetics .
Anti-inflammatory Activity
  • Target Compound : Predicted activity based on structural similarity to 2-[3-(4-bromophenyl)propan-3-one]-oxadiazoles (59.5–61.9% inhibition at 20 mg/kg) .
  • Chlorophenyl Analogues : 2-(4-Chlorophenyl)-5-methylbenzimidazole shows moderate activity in analgesic assays, highlighting the importance of halogen substituents .
  • Fluorophenyl Analogues : 2-(3-Fluorophenyl)-1H-benzimidazole derivatives demonstrate enhanced metabolic stability, suggesting bromophenyl variants may balance lipophilicity and stability .
Antiviral Potential
  • Benzimidazoles with thioether linkages (e.g., 2-((5-(benzo[d]thiazol-2-yl)-pyrimidin-4-yl)amino)-1-(4-bromophenyl)ethan-1-one) exhibit broad-spectrum antiviral activity via hydrophobic interactions with viral proteases . This supports the hypothesis that the benzylthio group in the target compound could similarly engage viral targets.

Biological Activity

2-(Benzylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole, with the CAS number 1207038-21-8, is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H17BrN2SC_{22}H_{17}BrN_{2}S with a molecular weight of 421.4 g/mol. The compound features a complex structure that includes a benzylthio group and a bromophenyl group, which are believed to contribute to its biological activity.

PropertyValue
CAS Number1207038-21-8
Molecular FormulaC22H17BrN2S
Molecular Weight421.4 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor activity of imidazole derivatives, including those structurally similar to this compound. For instance, a study evaluated various imidazole compounds against several cancer cell lines, revealing promising results for compounds with similar structural features.

Case Study: Antiproliferative Effects

In one study, compounds were tested on cancer cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer). The results indicated that certain derivatives exhibited significant antiproliferative effects:

  • IC50 Values : The concentration required to inhibit cell growth by 50% was determined for various compounds.
CompoundCell LineIC50 (µM)
Compound AA54918.53
Compound BHeLa4.07
Compound CSGC-79012.96

These findings suggest that modifications in the imidazole structure can enhance antitumor potency, with some derivatives showing IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis in cancer cells. For example, the activation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2 have been observed following treatment with certain imidazole derivatives .

Apoptosis Induction Study

In a specific study involving HeLa cells treated with a derivative similar to our compound:

  • The treatment resulted in a 68.2% apoptosis rate , significantly higher than the control group treated with 5-FU, which showed a 39.6% apoptosis rate .

This indicates that the compound not only inhibits cell proliferation but also actively promotes programmed cell death in cancer cells .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.0 ppm for bromophenyl and benzylthio groups) and imidazole protons (δ ~7.3 ppm). Coupling patterns resolve substitution positions .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 457.0169 for C₂₂H₁₇BrClN₂S) with <2 ppm error .
  • FTIR : Confirms C=N stretching (1611 cm⁻¹) and C-Br/C-S bonds (590–715 cm⁻¹) .
  • LC-MS : Monitors purity (retention times: 3.688 min (Method A), 6.299 min (Method B)) .

How can X-ray crystallography be applied to determine the molecular structure, and what challenges arise in resolving the crystal structure of such imidazole derivatives?

Q. Advanced

  • Data collection : High-resolution single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) resolves bond lengths and angles. SHELX programs (SHELXL/SHELXD) refine structures, but twinning or disorder in flexible substituents (e.g., benzylthio) complicates analysis .
  • Hydrogen bonding : Graph-set analysis identifies intermolecular interactions (e.g., N–H···S or C–H···π) that stabilize packing .
  • Challenges : Low crystal quality due to bulky substituents requires optimized crystallization solvents (e.g., DMSO/water mixtures) .

In designing derivatives for biological activity, what strategies can be employed to modify substituents while maintaining core functionality?

Q. Advanced

  • Tail-group variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to modulate electronic properties .
  • Linker optimization : Introduce triazole or thiazole moieties via click chemistry to enhance binding affinity .
  • Regioselective coupling : Ullmann or Suzuki-Miyaura reactions enable selective aryl-aryl bond formation .

How can computational methods like molecular docking predict the binding affinity of this compound to target proteins, and what are the limitations of such models?

Q. Advanced

  • Docking protocols : AutoDock Vina or Schrödinger Suite predicts binding poses (e.g., to EGFR or TRPV1). Use rigid-body docking for initial screening and MD simulations for flexibility .
  • Limitations :
    • Neglects solvent effects and protein dynamics.
    • Overestimates affinity for hydrophobic pockets due to imidazole’s planar structure .
  • Validation : Correlate docking scores with in vitro IC₅₀ values (e.g., TRPV1 antagonism at 4.6 nM ).

When analyzing contradictory spectroscopic data (e.g., NMR splitting patterns), what methodologies help resolve structural ambiguities?

Q. Advanced

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals (e.g., aromatic protons) and confirms spatial proximity of substituents .
  • Dynamic NMR : Detects rotational barriers in hindered benzylthio groups by variable-temperature studies .
  • Isotopic labeling : ¹³C-enriched samples clarify carbon environments in complex splitting patterns .

What are the standard protocols for elemental analysis, and how do they confirm compound purity?

Q. Basic

  • CHNS analysis : Compares experimental vs. theoretical C/H/N/S percentages (e.g., C 76.64% vs. 76.89% in derivative studies ).
  • Halogen quantification : Combustion-ion chromatography measures bromine content (expected ~17.5% for C₂₂H₁₇BrClN₂S) .

How do solvent choice and catalyst systems influence the regioselectivity in imidazole ring formation during synthesis?

Q. Advanced

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in cyclocondensation (e.g., benzaldehyde + ammonium acetate) .
  • Acid catalysis : Glacial acetic acid promotes imine formation, while NaHCO₃ controls pH to avoid over-protonation .
  • Metal catalysts : Pd(OAc)₂ or CuI enhances cross-coupling efficiency in Ullmann reactions for aryl-halide intermediates .

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